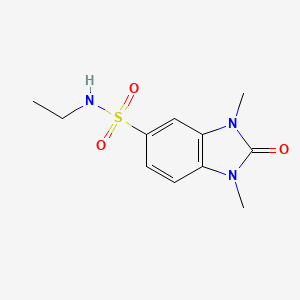

N-ethyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-ethyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide and its derivatives often involves catalytic methods or reactions with specific reagents to introduce the sulfonamide group into the benzimidazole backbone. Poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) have been identified as effective catalysts for the one-pot synthesis of benzimidazoles, showing good to high yields at room temperature (Ghorbani‐Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole sulfonamides has been extensively studied through various techniques, including X-ray diffraction analysis. These analyses help in understanding the conformation, bonding, and overall geometry of the molecules, which are crucial for predicting their reactivity and interaction with biological targets. For example, metal complexes of benzimidazole derived sulfonamide showed specific coordination modes and molecular geometries (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo various chemical reactions, including transannulation, that enable the synthesis of fully substituted imidazoles. These reactions are often catalyzed by specific reagents, highlighting the chemical versatility of these compounds. An example includes Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, yielding 5-sulfonamidoimidazoles (Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of benzimidazole sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies involving solvated benzimidazole compounds have contributed to understanding these aspects, providing insights into their behavior under different conditions (Eltayeb et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzimidazole sulfonamides, are crucial for their potential applications. These compounds have been investigated for their potential as antimicrobial and antitumor agents, showing significant activities which are attributed to their unique chemical properties (Gadad et al., 1999).

Aplicaciones Científicas De Investigación

Antibacterial Synthesis

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research has explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents. Through various chemical reactions, a precursor was transformed into pyran, pyridine, and pyridazine derivatives, among others. Several of these newly synthesized compounds displayed significant antibacterial activity, highlighting their potential in medicinal chemistry (Azab, Youssef, & El‐Bordany, 2013).

Antimicrobial Activity of Metal Complexes

Metal Complexes of Benzimidazole Derived Sulfonamide : Incorporating the sulfonamide pharmacophore into the benzimidazole scaffold led to the preparation of metal complexes with significant antimicrobial activity against a variety of bacterial strains. This study showcases the potential of sulfonamide-benzimidazole compounds in developing new antimicrobial agents (Ashraf et al., 2016).

Heterocyclic Compound Synthesis

Synthesis of Ethyl 6‐Aryl‐4‐Oxo-4,6-Dihydro‐Pyrimido-[2′,1′4,5][1,3,5]Triazino[1,2‐a]Benzimidazole-3-Carboxylates

: This research detailed the synthesis process for a series of heterocyclic compounds, highlighting the chemical versatility and potential applications of sulfonamide derivatives in creating pharmacologically relevant molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Fluorescent Probe Development for Thiophenol Discrimination

Reaction-based Fluorescent Probe for Selective Discrimination of Thiophenols : Leveraging sulfonamide derivatives, a novel fluorescent probe was developed for the selective detection of thiophenols over aliphatic thiols. This probe's design incorporates N-butyl-4-amino-1,8-naphthalimide, showcasing the application of sulfonamide compounds in environmental and biological sciences (Wang et al., 2012).

Propiedades

IUPAC Name |

N-ethyl-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-4-12-18(16,17)8-5-6-9-10(7-8)14(3)11(15)13(9)2/h5-7,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYDWEKSHNTAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4628843.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4628854.png)

![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)

methanone](/img/structure/B4628889.png)

![3-(2-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628890.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)

![6-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4628931.png)

![N-[5-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B4628944.png)

![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)